molecular formula C17H16F3N3O3S B2597828 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 933203-56-6

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2597828
CAS No.: 933203-56-6
M. Wt: 399.39
InChI Key: QQQLSTKQISPFCS-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound has emerged as a critical pharmacological tool for probing the pathophysiological mechanisms of GSK-3β. Its primary research value lies in the investigation of neurodegenerative disorders, where GSK-3β hyperactivity is implicated in the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease and related tauopathies. By inhibiting GSK-3β, this compound facilitates the study of tau pathology and neuronal resilience in cellular and animal models. Furthermore, its application extends to oncology research, as GSK-3β modulates the stability of key oncoproteins and tumor suppressors, including β-catenin and c-Myc. Inhibition of GSK-3β with this agent allows researchers to dissect its context-dependent role in promoting or suppressing tumor growth, particularly in cancers such as glioblastoma and pancreatic cancer. The compound's mechanism, involving direct competition with ATP for binding in the kinase's active site, provides a high degree of specificity, making it an invaluable asset for elucidating complex signaling pathways in disease models and for validating GSK-3β as a therapeutic target.

Properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)26-11-7-5-10(6-8-11)21-14(24)9-27-15-12-3-1-2-4-13(12)22-16(25)23-15/h5-8H,1-4,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQLSTKQISPFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with 4-(trifluoromethoxy)phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions, while the trifluoromethoxy group can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural differentiators include:

  • Hexahydroquinazolinone core: Provides conformational flexibility compared to planar aromatic systems (e.g., thieno[3,2-d]pyrimidine in ).
  • 4-(Trifluoromethoxy)phenyl group : Enhances electron-withdrawing properties and bioavailability relative to sulfamoylphenyl () or morpholinyl-ethyl substituents () .

Table 1: Substituent and Molecular Weight Comparison

Compound Name Core Structure R Group Molecular Weight (g/mol)
Target Compound Hexahydroquinazolinone 4-(Trifluoromethoxy)phenyl ~443.4 (calculated)
2-{[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Quinazolinone 2-(Trifluoromethyl)phenyl 499.18
N-(4-Sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Sulfamoylphenyl 501.0
2-[[3-(4-Methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thienopyrimidine 4-(Trifluoromethoxy)phenyl ~484.5 (calculated)

Physicochemical Properties

Table 2: Spectral and Physical Properties

Compound Type IR ν(C=O) (cm⁻¹) IR ν(S-H) (cm⁻¹) Melting Point (°C) Yield (%)
Target Compound (inferred) ~1660–1680 Absent Not reported ~70–90
Quinazolinone-sulfamoylphenyl analogs () 1663–1682 Absent 251.5–315.5 68–91
Triazole-thiones () Absent ~2500–2600 Not reported ~80–90
  • IR Data : Absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, similar to .
  • Melting Points : Higher melting points in sulfamoylphenyl analogs () suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to trifluoromethoxy derivatives .

Biological Activity

The compound 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel heterocyclic molecule with potential therapeutic applications. Its structure includes a hexahydroquinazoline core linked to a sulfanyl group and an acetamide moiety, along with a trifluoromethoxy substituent that enhances lipophilicity and may influence its biological interactions.

  • Molecular Formula: C17H16F3N3O2S
  • Molecular Weight: Approximately 383.4 g/mol
  • CAS Number: 933203-56-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticonvulsant and its interaction with biological targets.

Anticonvulsant Activity

Research indicates that compounds containing the hexahydroquinazoline structure exhibit significant anticonvulsant properties. For instance, studies have shown that similar derivatives demonstrate efficacy in models of epilepsy, particularly through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Key Findings:

  • Mechanism of Action: The compound is believed to interact with neuronal voltage-sensitive sodium channels, which are critical in the propagation of electrical signals in the brain.
  • Efficacy: In preliminary studies, derivatives similar to this compound showed protective effects against seizures at varying doses (30 mg/kg to 300 mg/kg) in animal models. The most potent derivatives demonstrated significant activity in both MES and PTZ models .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial for enhancing biological activity. Fluorinated compounds often exhibit increased metabolic stability and improved lipophilicity, facilitating better central nervous system (CNS) penetration .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Hexahydroquinazoline Core: Typically achieved through cyclization reactions involving anthranilic acid derivatives.
  • Thioether Formation: Reacting the intermediate with thiol compounds.
  • N-Alkylation: The final step involves alkylating the nitrogen atom to yield the target compound.

Case Studies and Research Findings

Several case studies have explored the biological activity of related quinazoline derivatives:

StudyCompoundActivityModelFindings
3-(trifluoromethyl)anilidesAnticonvulsantMESShowed protection at doses of 100 mg/kg and 300 mg/kg
Fluorinated isoflavonesAnticancerVarious cancer cell linesIncreased activity post-fluorination
Quinazoline derivativesAntimicrobialBacterial strainsDemonstrated significant antimicrobial properties

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